molecular formula C24H18F4N2O2 B10920326 3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazole

3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazole

Cat. No.: B10920326
M. Wt: 442.4 g/mol
InChI Key: PVOZFMCMKVFCNS-UHFFFAOYSA-N
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Description

3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazole typically involves the reaction of 4,4’-difluoro chalcone with hydrazine derivatives. One common method is the reaction of 4,4’-difluoro chalcone with semicarbazide hydrochloride in the presence of ethanolic sodium hydroxide solution . This reaction yields the desired pyrazole derivative through a cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazole is unique due to the presence of difluoromethoxy groups, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern may confer distinct properties compared to other pyrazole derivatives, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C24H18F4N2O2

Molecular Weight

442.4 g/mol

IUPAC Name

3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)pyrazole

InChI

InChI=1S/C24H18F4N2O2/c1-15-2-8-18(9-3-15)30-22(17-6-12-20(13-7-17)32-24(27)28)14-21(29-30)16-4-10-19(11-5-16)31-23(25)26/h2-14,23-24H,1H3

InChI Key

PVOZFMCMKVFCNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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